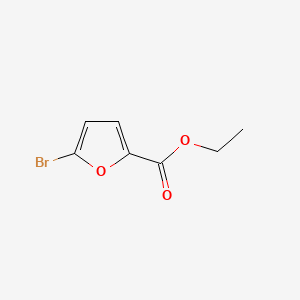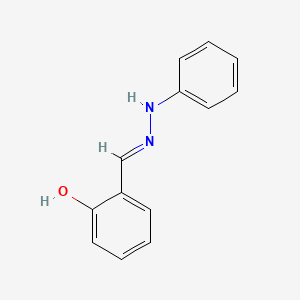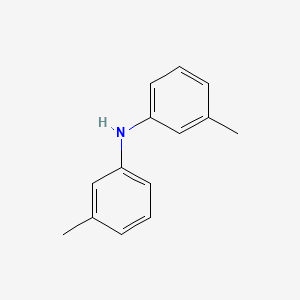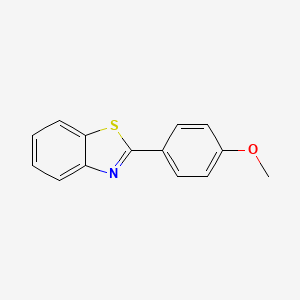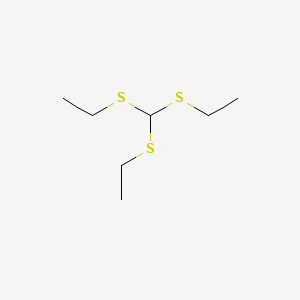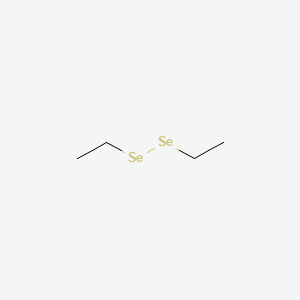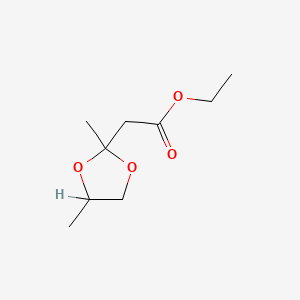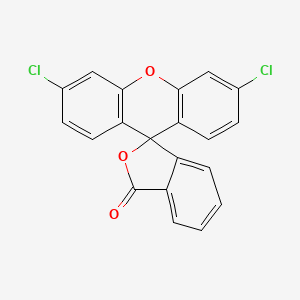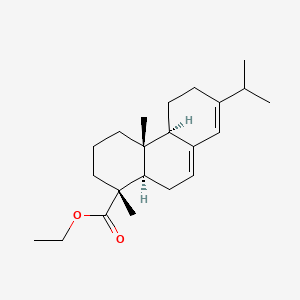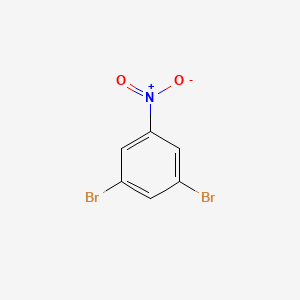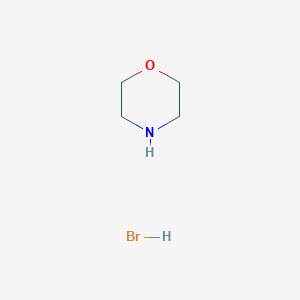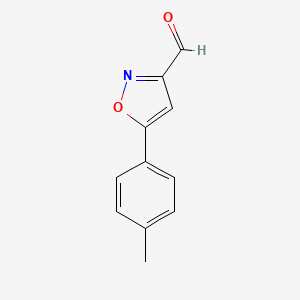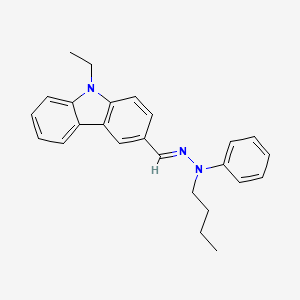
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole
描述
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole, also known as 3-BPHMC, is a synthetic organic compound. It is a type of carbazole, and is used in a variety of scientific applications, including research in the fields of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments to study the effects of various compounds on biological systems. 3-BPHMC has a range of biochemical and physiological effects, and its use in research has opened up many new possibilities for further study.
作用机制
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to bind to certain proteins in the body, such as enzymes, hormones, and other proteins. This binding can affect the activity of these proteins, leading to a range of biochemical and physiological effects. For example, 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.
生化和生理效应
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been shown to reduce inflammation in laboratory animals, as well as to reduce the growth of certain types of cancer cells. In addition, it has been shown to reduce the risk of stroke and other cardiovascular diseases in laboratory animals.
实验室实验的优点和局限性
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a useful tool for research. In addition, it has been shown to have a range of biochemical and physiological effects, making it useful for studying the effects of various compounds on biological systems. However, it can be difficult to control the dose of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole in laboratory experiments, as it is not available in a pure form.
未来方向
There are a number of potential future directions for research using 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole. These include further study of its effects on enzymes, hormones, and other proteins, as well as its effects on the immune system and the development of cancer cells. In addition, further research could be conducted into the effects of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole on the cardiovascular system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of various types of infections.
科学研究应用
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole is used in a variety of scientific research applications, such as the study of enzymes, hormones, and other biological processes. It has also been used to study the effects of various compounds on the human body, as well as the effects of drugs and other chemicals on laboratory animals. In addition, it has been used to study the effects of radiation on cell cultures, as well as to study the effects of certain drugs on the immune system.
属性
IUPAC Name |
N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJYNCPGAXBZMF-LGUFXXKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C1=CC=CC=C1)/N=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



